Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate

Catalog No.
S855412
CAS No.
1984062-96-5
M.F
C30H23N3O6
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl...

CAS Number

1984062-96-5

Product Name

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate

IUPAC Name

benzyl 6-nitro-3-phenyl-2-(phenylmethoxycarbonylamino)indole-1-carboxylate

Molecular Formula

C30H23N3O6

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C30H23N3O6/c34-29(38-19-21-10-4-1-5-11-21)31-28-27(23-14-8-3-9-15-23)25-17-16-24(33(36)37)18-26(25)32(28)30(35)39-20-22-12-6-2-7-13-22/h1-18H,19-20H2,(H,31,34)

InChI Key

MMDUYJNRXJLCRN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C3=C(N2C(=O)OCC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C3=C(N2C(=O)OCC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5

Anticancer Research

Methods: The compound could be applied to various cancer cell cultures to observe its cytotoxic effects. Techniques like MTT assays and flow cytometry could be used to assess cell viability and apoptosis, respectively.

Antimicrobial Activity

Methods: Disk diffusion and broth microdilution methods could be employed to test the antimicrobial properties. The compound’s minimum inhibitory concentration (MIC) would be determined.

Antiviral Applications

Summary: Some indole derivatives have shown promise as antiviral agents. The compound could be evaluated for its ability to inhibit viral replication.

Methods: In vitro assays using viral cultures could be conducted, measuring the reduction in viral load upon treatment with the compound.

Results: Results would include the compound’s selectivity index and its IC50 against various viruses, providing a quantitative measure of its antiviral potency .

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate is a complex organic compound with the molecular formula C30H23N3O6C_{30}H_{23}N_{3}O_{6} and a molecular weight of approximately 521.5 g/mol. This compound features a nitro group, an indole ring, and an amine functional group, contributing to its potential biological activities. The structure consists of a benzyl group, a benzyloxycarbonylamino moiety, and a phenyl group, making it a notable derivative within the indole family of compounds .

The chemical reactivity of Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate can be attributed to its functional groups. The nitro group can undergo reduction to form amino derivatives, while the carboxylate can participate in esterification or amidation reactions. Additionally, the indole ring may engage in electrophilic aromatic substitution reactions due to its electron-rich nature. Such reactions are crucial for synthesizing derivatives that may enhance biological activity or modify physicochemical properties .

The synthesis of Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate typically involves multiple steps:

  • Preparation of Indole Derivative: The starting material is often an appropriate substituted indole.
  • Nitration: The indole is nitrated using nitric acid to introduce the nitro group at the 6-position.
  • Formation of Benzyloxycarbonylamino Group: This is achieved through reaction with benzyloxycarbonyl chloride in the presence of a base.
  • Carboxylation: Finally, carboxylic acid functionality is introduced through esterification with benzyl alcohol.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting cancer and inflammatory diseases. Its unique structure may allow it to serve as a lead compound for further optimization into more potent therapeutic agents. Additionally, it can be utilized in biochemical research for studying indole derivatives' roles in biological systems .

Several compounds share structural similarities with Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate, which may provide insight into its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 6-(benzyloxy)-1H-indole-2-carboxylateMethyl ester instead of benzoylLess complex; simpler synthesis
BenzoylindoleContains benzoyl instead of benzyloxyLacks nitro group; different reactivity
Nitroindole derivativesVarious nitro substitutionsMay not have benzyloxycarbonamide functionality

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate stands out due to its combination of multiple functional groups that enhance its biological activity and potential therapeutic applications compared to simpler analogs .

XLogP3

7.2

Dates

Modify: 2023-08-16

Explore Compound Types